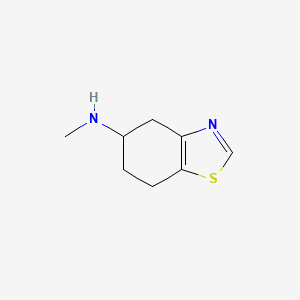
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is a chemical compound with the molecular formula C8H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- typically involves the formation of the benzothiazole ring followed by the introduction of the N-methyl group. One common method involves the cyclization of diester derivatives of thiazole through Dieckmann cyclization. The resulting ketones are then transformed into amines and N-methylamines by reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar cyclization and amination reactions, optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives or substituted amines.
Scientific Research Applications
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the tetrahydro and N-methyl groups.
4,5,6,7-Tetrahydrobenzothiazole: Similar structure but without the N-methyl group.
N-Methylbenzothiazole: Contains the N-methyl group but lacks the tetrahydro structure.
Uniqueness
5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is unique due to the presence of both the tetrahydro and N-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H12N2S/c1-9-6-2-3-8-7(4-6)10-5-11-8/h5-6,9H,2-4H2,1H3 |
InChI Key |
UVCLDHIJKXNXQW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C(C1)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















